3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4/c18-13-5-3-4-12(10-13)14-11-21-22-16(7-9-20-17(14)22)15-6-1-2-8-19-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSOQBCWSIHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method is the reaction of aminopyrazoles with chalcones under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Another approach involves the use of enaminonitriles or enaminones as starting materials, which undergo cyclization with aminopyrazoles to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have demonstrated efficacy against various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .
Enzyme Inhibition
Research indicates that 3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine acts as an inhibitor of specific enzymes involved in inflammatory pathways. This characteristic positions it as a candidate for developing anti-inflammatory drugs. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .
Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of pyrazolo[1,5-a]pyrimidine derivatives. These studies suggest that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
A study published in Molecules investigated a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 µM . The mechanism was attributed to the inhibition of specific kinases associated with cell cycle progression.
Case Study 2: Anti-inflammatory Properties
In another research article, the compound was evaluated for its anti-inflammatory effects using an animal model of arthritis. The results demonstrated a marked reduction in inflammatory markers and joint swelling after administration of the compound, suggesting its potential utility in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects at the 3-Position
The 3-position of pyrazolo[1,5-a]pyrimidines is critical for target engagement. Key analogs include:
- 3-(4-Fluorophenyl) Derivatives : In anti-mycobacterial studies, 3-(4-fluorophenyl) analogs demonstrated potent inhibition of Mycobacterium tuberculosis (M. tb) ATP synthase (MIC < 0.1 µM) and low hERG liability, suggesting improved cardiac safety . The chloro substituent in the target compound may offer similar electronic effects but with altered steric interactions.
- 3-Phenyl Derivatives : Compounds with unsubstituted 3-phenyl groups showed reduced activity compared to halogenated analogs, highlighting the importance of electron-withdrawing groups for target binding .
- 3-(4-Chlorophenyl)-5-methyl-7-piperidinyl Analogs : These derivatives (e.g., C₁₈H₁₉ClN₄) exhibit structural similarities but replace the 7-pyridyl group with a piperidinyl moiety, likely altering pharmacokinetic properties such as metabolic stability .
Table 1: Comparison of 3-Substituted Analogs
Substituent Effects at the 7-Position
The 7-position influences solubility, target selectivity, and metabolic stability:
- 7-(2-Pyridyl) Group: The target compound’s 2-pyridyl group may enhance aqueous solubility and enable π-π stacking or hydrogen bonding with targets, similar to 7-anilino derivatives used in PET tracers (e.g., [¹⁸F]5 for tumor imaging) .
- 7-Morpholinyl Derivatives : In PI3Kδ inhibitors for COPD, the morpholine group improves isoform selectivity, demonstrating that heterocyclic substituents can fine-tune target specificity .
- 7-Trifluoromethyl Analogs : 7-CF₃ substitutions enhance metabolic stability via electron-withdrawing effects, though synthetic routes (e.g., SNAr reactions) differ significantly from pyridyl-containing compounds .
Table 2: Comparison of 7-Substituted Analogs
Biological Activity
3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on recent research findings.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines effectively. A study highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells, with IC50 values indicating potent activity against specific lines such as Hela and MCF-7. The mechanism of action often involves the inhibition of key kinases involved in cancer progression, suggesting a potential role as targeted therapeutics in oncology .
Enzymatic Inhibition
This compound has also been investigated for its enzymatic inhibitory activity. It has demonstrated effectiveness as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This characteristic positions it as a candidate for anti-inflammatory drug development .
Antimicrobial and Antifungal Activity
The compound has shown promising antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Additionally, antifungal properties have been reported against species such as A. flavus and A. niger, indicating its broad-spectrum efficacy . These findings suggest that this compound could be explored for therapeutic applications beyond oncology.
Antimetabolite Activity
As a purine analog, this compound exhibits antimetabolite properties that interfere with purine biochemical interactions. This mechanism is crucial in the treatment of diseases such as schistosomiasis and trypanosomiasis . The ability to mimic natural substrates allows it to disrupt essential metabolic pathways in pathogens.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving multi-component reactions that allow for structural diversity. One notable approach includes the cyclocondensation of 3-amino-pyrazoles with suitable electrophiles under controlled conditions .
Case Study 1: Anticancer Activity Evaluation
In a recent study evaluating the anticancer effects of various pyrazolo[1,5-a]pyrimidines, it was found that compounds similar to 3-(3-Chlorophenyl)-7-(2-pyridyl) exhibited IC50 values ranging from 2.35 µM to 4.66 µM against different cancer cell lines. The study concluded that structural modifications significantly influence biological activity .
Case Study 2: Enzymatic Inhibition Analysis
Another investigation focused on the selective inhibition of COX enzymes by pyrazolo[1,5-a]pyrimidines revealed that derivatives with specific substituents showed enhanced inhibition profiles compared to traditional NSAIDs (non-steroidal anti-inflammatory drugs). This research suggests potential applications in developing safer anti-inflammatory medications .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
